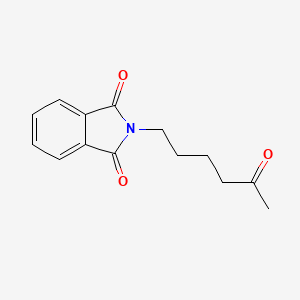

2-(5-Oxohexyl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-oxohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10(16)6-4-5-9-15-13(17)11-7-2-3-8-12(11)14(15)18/h2-3,7-8H,4-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVRQUYSKYIOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502343 | |

| Record name | 2-(5-Oxohexyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71510-41-3 | |

| Record name | 2-(5-Oxohexyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

General Synthetic Approaches for N-Substituted Isoindoline-1,3-diones

The construction of N-substituted isoindoline-1,3-diones, also known as N-substituted phthalimides, is a fundamental transformation in organic synthesis. These compounds serve as crucial intermediates in the preparation of primary amines and other biologically active molecules. mdpi.comrasayanjournal.co.innih.gov Several reliable methods have been developed for their synthesis. organic-chemistry.org

Dehydrative Condensation Reactions

A primary and straightforward method for synthesizing N-substituted isoindoline-1,3-diones is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. acs.org In the context of 2-(5-oxohexyl)isoindoline-1,3-dione, this would involve the reaction of phthalic anhydride with 6-aminohexan-2-one (B13506872).

The reaction is typically carried out by heating the two reactants, often in a solvent like glacial acetic acid, which facilitates the removal of water and drives the reaction to completion. sphinxsai.comsphinxsai.comekb.eg The mechanism involves the nucleophilic attack of the primary amine onto one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a transient phthalamic acid intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final imide product. researchgate.net High-boiling-point solvents such as toluene (B28343) are also commonly used. mdpi.comsphinxsai.com

A procedure for a similar reaction involves refluxing the amine and maleic anhydride in acetic acid at 120°C for 8–12 hours, with yields ranging from 40–78% after purification.

N-Alkylation through Mitsunobu Reaction Conditions

The Mitsunobu reaction offers a powerful and versatile method for the N-alkylation of phthalimide (B116566). organic-chemistry.orgmissouri.edu This reaction allows for the conversion of a primary or secondary alcohol into the corresponding N-substituted phthalimide with inversion of stereochemistry at the alcohol carbon. wikipedia.orgresearchgate.netchemistrysteps.com

The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduwikipedia.org The alcohol is activated by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the nucleophilic phthalimide anion in an SN2 fashion. organic-chemistry.orgwikipedia.orgyoutube.com To synthesize this compound via this method, 5-hydroxy-2-hexanone (B1204603) would be the required alcohol.

A key advantage of the Mitsunobu reaction is its ability to proceed under mild conditions. However, a limitation is that the nucleophile should generally be acidic enough (pKa < 13) to protonate the azodicarboxylate reagent and prevent side reactions. organic-chemistry.orgwikipedia.org Phthalimide is a suitable nucleophile for this process. organic-chemistry.orgmissouri.edunih.gov

Gabriel Synthesis (Alkylation of Potassium Phthalimide with Alkyl Halides)

The Gabriel synthesis is a classic and widely used method for the preparation of primary amines, with N-substituted phthalimides being key intermediates. wikipedia.orgbyjus.com This method involves the N-alkylation of potassium phthalimide with a primary alkyl halide. wikipedia.orgorganic-chemistry.orgiu.edu For the synthesis of this compound, the corresponding alkyl halide would be a 6-halo-2-hexanone (e.g., 6-bromo-2-hexanone).

The first step is the deprotonation of phthalimide with a base, such as potassium hydroxide (B78521) or potassium carbonate, to form the highly nucleophilic potassium phthalimide. byjus.comlibretexts.org This phthalimide anion then undergoes a nucleophilic substitution (SN2) reaction with the alkyl halide. masterorganicchemistry.comyoutube.comyoutube.com The use of solvents like DMF, DMSO, or acetonitrile (B52724) is common for this step. youtube.com A significant advantage of the Gabriel synthesis is that it prevents over-alkylation, a common issue when using ammonia (B1221849) for direct alkylation. byjus.comlibretexts.org

The resulting N-alkylphthalimide can then be cleaved, typically by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to liberate the primary amine. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com However, for the sole purpose of preparing the N-substituted phthalimide, this final cleavage step is omitted. The Gabriel synthesis is generally most effective for primary alkyl halides and may fail with secondary alkyl halides. wikipedia.org

Lewis Acid Catalyzed Procedures

The synthesis of N-substituted isoindoline-1,3-diones can be facilitated by the use of Lewis acid catalysts. These catalysts can enhance the electrophilicity of the carbonyl groups in phthalic anhydride, thereby promoting the condensation reaction with amines.

One reported method utilizes tantalum pentachloride-silica gel (TaCl5-silica gel) as a Lewis acid catalyst for the preparation of imides from their corresponding anhydrides under solvent-free conditions and microwave irradiation. organic-chemistry.org Another example involves the use of palladium acetate (B1210297) as a catalyst and phosphorus oxychloride (POCl3) as a Lewis acid in a double carbonylation reaction. rsc.org These catalyzed procedures can offer advantages such as milder reaction conditions and improved yields.

Transamidation Reactions

Transamidation reactions provide an alternative route to N-substituted phthalimides. This approach involves the exchange of the amino group of an amide with a different amine. A highly efficient transamidation of various amides, including phthalimide, with both aliphatic and aromatic amines has been demonstrated using hydrated salts of iron(III) as a catalyst. organic-chemistry.org This method showcases versatility and a broad substrate scope, suggesting its potential applicability for the synthesis of this compound by reacting phthalimide with 6-aminohexan-2-one in the presence of an iron(III) catalyst.

Denitrogenative Cyanation Pathways

A more recent and innovative approach for the synthesis of N-substituted phthalimides involves a denitrogenative cyanation pathway starting from 1,2,3-benzotriazin-4(3H)-ones. acs.org This metal-free method utilizes trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source. The reaction is believed to proceed through a denitrogenative carbonylation via a cyanation reaction, offering a safer alternative to traditional carbonylation methods. acs.org This strategy has been shown to be scalable and tolerant of a wide range of functional groups, producing diverse phthalimide derivatives in good to excellent yields. acs.org

Synthetic Methodologies Summary

| Synthetic Methodology | Key Reactants | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dehydrative Condensation | Phthalic anhydride, Primary amine (e.g., 6-aminohexan-2-one) | Heating in a solvent like glacial acetic acid or toluene. mdpi.comsphinxsai.comsphinxsai.comekb.eg | Direct, often uses readily available starting materials. | Can require high temperatures and long reaction times. |

| Mitsunobu Reaction | Phthalimide, Alcohol (e.g., 5-hydroxy-2-hexanone), PPh3, DEAD/DIAD. organic-chemistry.orgmissouri.eduwikipedia.org | Mild conditions, often at room temperature or 0°C. wikipedia.org | Good for sensitive substrates, proceeds with inversion of stereochemistry. wikipedia.orgresearchgate.netchemistrysteps.com | Reagents can be expensive, formation of byproducts can complicate purification. organic-chemistry.org |

| Gabriel Synthesis | Potassium phthalimide, Alkyl halide (e.g., 6-bromo-2-hexanone). wikipedia.orgorganic-chemistry.orgiu.edu | Typically in a polar aprotic solvent like DMF or DMSO. youtube.com | Prevents over-alkylation, generally high yielding for primary halides. byjus.comlibretexts.org | Less effective for secondary halides, requires pre-formation of potassium phthalimide. wikipedia.org |

| Lewis Acid Catalyzed Procedures | Phthalic anhydride, Primary amine, Lewis acid (e.g., TaCl5-silica gel, Pd(OAc)2/POCl3). organic-chemistry.orgrsc.org | Can be under solvent-free/microwave conditions or with specific catalyst systems. organic-chemistry.org | Milder conditions, potentially higher yields and faster reactions. | Catalyst may be expensive or require special handling. |

| Transamidation Reactions | Phthalimide, Primary amine, Catalyst (e.g., hydrated Fe(III) salts). organic-chemistry.org | Catalytic amount of metal salt, often under mild conditions. | Versatile and broad substrate scope. organic-chemistry.org | Catalyst may be required. |

| Denitrogenative Cyanation | 1,2,3-Benzotriazin-4(3H)-one, Amine, TMSCN. acs.org | Metal-free conditions. acs.org | Innovative, avoids use of toxic metals, good functional group tolerance. acs.org | Starting material (benzotriazinone) may not be as common as phthalic anhydride. |

Specific Synthesis of this compound and Related Derivatives

The construction of this compound and its analogs can be broadly categorized into two main approaches: N-alkylation with functionalized ketones and the transformation of functional groups on a pre-existing N-substituted phthalimide.

N-Alkylation with Halogenated Ketones

A prevalent and direct method for synthesizing N-substituted phthalimides is the N-alkylation of phthalimide or its potassium salt with an appropriate alkyl halide. organic-chemistry.orgbeilstein-journals.org This approach, known as the Gabriel synthesis, is a robust method for forming the C-N bond. organic-chemistry.org

The direct synthesis of this compound can be achieved through the N-alkylation of phthalimide or potassium phthalimide with 6-chlorohexan-2-one. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), which facilitates the SN2 reaction. iu.edu The use of a base, such as potassium carbonate, is common when starting with phthalimide to deprotonate the imide nitrogen, making it a more potent nucleophile. iu.edu The reaction proceeds by the nucleophilic attack of the phthalimide anion on the electrophilic carbon bearing the chlorine atom in 6-chlorohexan-2-one, displacing the chloride and forming the desired product. The presence of a small amount of potassium iodide can be advantageous, especially with less reactive chlorides, to facilitate the reaction. iu.edu

| Reactants | Reagents | Solvent | Conditions | Product |

| Phthalimide, 6-Chlorohexan-2-one | K2CO3, KI (catalytic) | DMF | Heating | This compound |

| Potassium Phthalimide, 6-Chlorohexan-2-one | - | DMF | Warming | This compound |

The principle of N-alkylation extends to the synthesis of various derivatives of this compound by using different oxoalkyl chloride derivatives. This modular approach allows for the introduction of diverse structural motifs onto the phthalimide core. The general reaction involves the coupling of potassium phthalimide with a chloro-ketone in a suitable solvent. iu.edu For instance, reacting potassium phthalimide with other chloroalkyl ketones would yield the corresponding N-(oxoalkyl)phthalimides. The reaction conditions, such as temperature and reaction time, are optimized to ensure efficient conversion. organic-chemistry.org The use of ionic liquids as a reaction medium has also been explored as a greener alternative to traditional organic solvents, often leading to higher yields and milder reaction conditions. organic-chemistry.orgresearchgate.net

| Phthalimide Source | Alkylating Agent | Base (if applicable) | Solvent | Product |

| Phthalimide | Oxoalkyl Chloride | K2CO3 | DMF | N-(Oxoalkyl)phthalimide |

| Potassium Phthalimide | Oxoalkyl Chloride | - | DMF | N-(Oxoalkyl)phthalimide |

| Phthalimide | Oxoalkyl Bromide | KOH | Ionic Liquid (e.g., [bmim]BF4) | N-(Oxoalkyl)phthalimide |

Functional Group Transformations to Install the 5-Oxohexyl Moiety

One such strategy involves the N-alkylation of phthalimide with a haloalcohol, such as 6-chlorohexan-1-ol, to form N-(6-hydroxyhexyl)phthalimide. The terminal alcohol group is then oxidized to the corresponding ketone, yielding this compound. Various oxidizing agents can be employed for this transformation, including pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel or nickel peroxide (NiO2). nih.gov The choice of oxidant and reaction conditions is crucial to achieve selective oxidation of the secondary alcohol to a ketone without affecting the phthalimide group. nih.gov

| Precursor | Oxidizing Agent | Solvent | Product |

| 2-(6-Hydroxyhexyl)isoindoline-1,3-dione | PCC/Silica gel | Dichloromethane (B109758) | This compound |

| 2-(6-Hydroxyhexyl)isoindoline-1,3-dione | Nickel Peroxide (NiO2) | Toluene | This compound |

Another functional group transformation approach starts with an N-alkenylphthalimide, for example, 2-(hex-5-en-1-yl)isoindoline-1,3-dione. The terminal alkene can be converted to a ketone via a hydroboration-oxidation sequence. The hydroboration of the terminal alkene with a borane (B79455) reagent, such as pinacolborane (HBpin), followed by oxidation, typically with hydrogen peroxide and a base, would be expected to yield the corresponding alcohol (2-(6-hydroxyhexyl)isoindoline-1,3-dione) via anti-Markovnikov addition. nih.govyoutube.com Subsequent oxidation of this alcohol, as described in the previous section, would lead to the target ketone, this compound. While this is a plausible synthetic route, specific literature detailing this exact transformation for this particular substrate was not found in the provided search results. However, the hydroboration of alkenes is a well-established and reliable method for the synthesis of alcohols, which can then be oxidized to ketones. nih.govrsc.org

| Starting Material | Reagents | Intermediate | Final Product |

| 2-(Hex-5-en-1-yl)isoindoline-1,3-dione | 1. HBpin 2. H2O2, NaOH | 2-(6-Hydroxyhexyl)isoindoline-1,3-dione | This compound (after oxidation) |

Core Modification and Side Chain Derivatization

The functionalization of this compound can be strategically directed at either the phthalimide core or, more commonly, the reactive ketone group on the C6 side chain. These derivatizations are crucial for altering the molecule's physicochemical properties and for building more complex molecular architectures.

Introduction of Amino Groups

The ketone functionality on the hexyl side chain of this compound serves as a prime site for the introduction of amino groups via reductive amination. This transformation converts the carbonyl group into a primary, secondary, or tertiary amine, depending on the amine source used. The reaction typically proceeds in a one-pot fashion, beginning with the reaction of the ketone with an amine (e.g., ammonia, a primary amine, or a secondary amine) to form a hemiaminal, which then dehydrates to an imine or enamine intermediate.

This intermediate is subsequently reduced in situ to the corresponding amine. Mild reducing agents are preferred to avoid the reduction of the imide group in the isoindoline (B1297411) core. Common reagents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the ketone. researchgate.net The reaction conditions are generally mild, often carried out in solvents like methanol (B129727) or dichloromethane at room temperature. researchgate.net

For the synthesis of chiral amines, asymmetric transfer hydrogenation of the in situ-formed imine can be employed. This involves the use of a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, and a hydrogen source like formic acid or isopropanol (B130326). scispace.com

Regioselective Bromination on the Hexyl Chain

Regioselective bromination of the hexyl side chain targets the alpha-carbons adjacent to the ketone. Under acidic conditions (e.g., using bromine in acetic acid), the reaction proceeds through an enol intermediate. pressbooks.pubnih.gov For an unsymmetrical ketone like this compound, two different enols can form. The thermodynamic enol, which is more substituted and thus more stable, is favored under acidic conditions. pressbooks.pub Consequently, bromination occurs preferentially at the more substituted C-4 position of the hexyl chain.

The mechanism involves the acid-catalyzed tautomerization of the ketone to its enol form. This enol, acting as a nucleophile, then attacks a molecule of electrophilic bromine (Br₂). masterorganicchemistry.com Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-bromo ketone. masterorganicchemistry.com N-Bromosuccinimide (NBS) can also be used as an alternative source of electrophilic bromine for this transformation. masterorganicchemistry.com This method provides a valuable intermediate, 2-(4-bromo-5-oxohexyl)isoindoline-1,3-dione, which can be used for further nucleophilic substitution or elimination reactions.

Enantioselective Synthesis of Chiral Isoindoline-1,3-dione Derivatives

Chirality can be introduced into the molecule primarily through the enantioselective reduction of the prochiral ketone on the hexyl side chain, yielding a chiral secondary alcohol. This is a highly valuable transformation in synthetic chemistry, as the resulting chiral alcohol is a versatile building block. oup.com Two major strategies for this are catalytic asymmetric reduction with boranes and asymmetric transfer hydrogenation (ATH).

Catalytic Asymmetric Borane Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a prominent method, utilizing a chiral oxazaborolidine catalyst with borane (BH₃) as the stoichiometric reductant. wikipedia.orgmdpi.com The catalyst, often generated in situ from a chiral amino alcohol, coordinates with both the borane and the ketone's carbonyl group, facilitating a highly face-selective hydride transfer. mdpi.comyoutube.com

Asymmetric Transfer Hydrogenation (ATH): This method employs a chiral transition metal catalyst, typically based on ruthenium (Ru) or rhodium (Rh), with ligands such as chiral diamines (e.g., TsDPEN) or amino alcohols. wikipedia.orgnih.govsigmaaldrich.com The hydrogen is supplied by a donor molecule like isopropanol or a formic acid/triethylamine mixture. wikipedia.orgnih.gov ATH is known for its operational simplicity and high enantioselectivities. sigmaaldrich.com

The choice of catalyst and conditions determines the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) alcohol derivative.

Table 1: Comparison of Catalytic Systems for Enantioselective Ketone Reduction

| Method | Catalyst System | Reductant | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine (e.g., from proline) | Borane (BH₃) or Catecholborane | THF, Room Temp or below | High enantioselectivity for various ketones; catalyst can be generated in situ. | mdpi.comorganic-chemistry.org |

| Asymmetric Transfer Hydrogenation (ATH) | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ or Isopropanol | Various solvents, Room Temp | Excellent enantioselectivity (up to >99% ee) for aryl alkyl ketones. | nih.govsigmaaldrich.com |

| Asymmetric Transfer Hydrogenation (ATH) | [RhCl₂(Cp*)]₂ + Chiral Amino Acid Ligand | Isopropanol | Various solvents | Active and selective for a range of ketones. | nih.govthieme-connect.com |

| Asymmetric Hydrogenation | Ru(II) with Chiral Diphosphine (e.g., BINAP) and Diamine Ligands | H₂ Gas | Methanol, under H₂ pressure | High catalytic activity and enantioselectivity. | nih.gov |

C-O Coupling Reactions with N-Hydroxyphthalimide

The derivatization of this compound can be extended through C-O coupling reactions, particularly after the reduction of its ketone to a secondary alcohol, 2-(5-hydroxyhexyl)isoindoline-1,3-dione. This alcohol can then be coupled with N-Hydroxyphthalimide (NHPI), a versatile reagent for introducing an -ON(CO)₂C₆H₄ group, which can subsequently be converted to a hydroxylamine.

Mitsunobu Reaction: This is a classic and highly effective method for coupling a secondary alcohol with an acidic N-H pronucleophile like NHPI. organic-chemistry.org The reaction is typically carried out using a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The process involves the activation of the alcohol by the PPh₃/DEAD reagent system, followed by an Sₙ2 attack by the N-hydroxyphthalimide nucleophile. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.orgwikipedia.org

Copper-Mediated Coupling: Alternative methods include copper-catalyzed cross-coupling reactions. These can involve the coupling of alcohols or their derivatives with NHPI. For instance, copper(II) salts have been used to catalyze the direct dioxygenation of alkenes in the presence of NHPI and air to form β-keto-N-alkoxyphthalimides. acs.org Other copper-mediated systems can facilitate the coupling of arylboronic acids with NHPI at room temperature to form N-aryloxyphthalimides. nih.gov While not a direct coupling of the alkyl alcohol, these methods highlight the utility of copper catalysis in forming C-O bonds with NHPI.

Table 2: C-O Coupling Methodologies with N-Hydroxyphthalimide

| Reaction | Key Reagents | Substrate | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Primary or Secondary Alcohol | THF, 0°C to Room Temp | Proceeds with inversion of stereochemistry; widely applicable. | organic-chemistry.orgwikipedia.orgchemspider.com |

| Copper-Mediated Cross-Coupling | Cu(I) or Cu(II) salt, Pyridine | Phenylboronic Acid | Room Temperature | Forms N-aryloxyphthalimides; tolerant of various functional groups. | nih.gov |

| PIDA-Promoted Dehydrogenative Coupling | Phenyliodine diacetate (PIDA) | Aryl Ketones (C(sp³)-H) | DCE, 80°C | Metal-free; direct functionalization of C-H bonds adjacent to a ketone. | nih.gov |

| Visible-Light Copper-Catalyzed Coupling | Cu(I) photocatalyst, N-Hydroxyphthalimide esters | N-Heteroarenes | Mild, visible-light irradiation | Decarboxylative coupling of redox-active esters. | acs.org |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Isoindoline-1,3-dione System

The isoindoline-1,3-dione system, commonly known as the phthalimide (B116566) group, exhibits a range of chemical behaviors stemming from the electronic nature of its dicarbonyl-imide structure.

The proton on the nitrogen atom of the isoindoline-1,3-dione ring is notably acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity is a key characteristic, enabling the formation of various derivatives. The pKa of the N-H proton in phthalimide is approximately 8.3. organicchemistrydata.orgwikipedia.org This significant acidity allows for the deprotonation by moderately strong bases to form a nucleophilic anion. nih.gov

Treatment of phthalimide with bases such as sodium hydroxide (B78521) or potassium carbonate readily forms the corresponding sodium or potassium salt. wikipedia.org This salt formation is a critical step in the Gabriel synthesis, where the phthalimide anion acts as a nucleophile to displace a halide from an alkyl halide, leading to the formation of an N-substituted phthalimide.

The acidity of the C-H bonds on the aromatic ring is generally much lower than that of the N-H proton and not typically involved in common reactions. However, under specific conditions with strong bases, deprotonation of the aromatic C-H bonds can be achieved.

Table 1: pKa Values of Relevant Protons

| Compound | Proton | pKa |

|---|

The phthalimide group is widely used as a protecting group for primary amines. Its removal, or deprotection, is a crucial step in many synthetic sequences. Several methods have been developed for the cleavage of the phthalimide group to release the primary amine.

One of the most common methods is hydrazinolysis, which involves reacting the N-substituted phthalimide with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol (B145695) or THF. rsc.org This reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl carbons, leading to the formation of a stable cyclic hydrazide (phthalhydrazide) and the desired primary amine.

Another effective method involves the use of sodium borohydride (B1222165) in isopropanol (B130326), followed by treatment with acetic acid. organic-chemistry.orgchemicalbook.com This two-stage, one-flask procedure allows for the smooth deprotection of phthalimides, including those derived from α-amino acids, often with no measurable loss of optical activity. organic-chemistry.orgchemicalbook.com

Alkanolamines, such as monoethanolamine, can also be used for the cleavage of phthalimides. google.com The reaction is typically carried out by heating the phthalimide in the alkanolamine, which acts as both the reactant and the solvent. google.com

The choice of deprotection method often depends on the other functional groups present in the molecule and the desired reaction conditions. For instance, the use of ammonium (B1175870) hydroxide/methylamine (AMA) is a fast deprotection method favored in high-throughput synthesis. trilinkbiotech.com

Table 2: Common Deprotection Strategies for Phthalimides

| Reagent(s) | Conditions | Comments |

|---|---|---|

| Hydrazine hydrate (N₂H₄·H₂O) | THF or Ethanol, room temperature to reflux | A classic and widely used method. rsc.org |

| Sodium borohydride (NaBH₄), then Acetic Acid (CH₃COOH) | 2-propanol | Efficient two-stage, one-flask operation. organic-chemistry.orgchemicalbook.com |

| Monoethanolamine | 60-100 °C | The reagent acts as both solvent and reactant. google.com |

| Ammonium hydroxide/methylamine (AMA) | Room temperature | Fast deprotection, suitable for high-throughput applications. trilinkbiotech.com |

The isoindoline-1,3-dione system can undergo various transformations catalyzed by ruthenium complexes. These reactions often involve the activation of C-H or C-N bonds, leading to the formation of new molecular architectures.

One notable transformation is the ruthenium-catalyzed protodecarbonylation of N-substituted phthalimides to yield secondary amides. rsc.org This reaction is chemoselective and controlled by the choice of base. rsc.org Mechanistic studies have revealed a pathway involving a five-membered ring opening and the release of carbon dioxide. organic-chemistry.org

Ruthenium(II) complexes have also been utilized in the synthesis of phthalimide derivatives through the C-H activation of benzamides and their reaction with isocyanates. rsc.orgdocumentsdelivered.comnih.gov This process involves the insertion of a cycloruthenated species into the C-N multiple bond of the isocyanate. documentsdelivered.comnih.gov

Photoinduced Reactions and Electron Transfer Processes

Phthalimides, including 2-(5-Oxohexyl)isoindoline-1,3-dione, are photoactive and can participate in a variety of reactions upon irradiation with light. These reactions are often initiated by single electron transfer (SET) processes.

Upon absorption of light, a phthalimide molecule is promoted to an electronically excited state, which is both a better oxidizing and a better reducing agent than its ground state. csbsju.edu The ability of the excited phthalimide to accept an electron is quantified by its excited-state reduction potential.

Phthalimides possess high excited-state reduction potentials, making them efficient electron acceptors in photoinduced reactions. nih.gov The excited-state reduction potential can be calculated from the ground-state reduction potential and the excitation energy (E₀,₀). nsf.govwikipedia.org

Table 3: Excited State Reduction Potentials of Phthalimides

| Excited State | Reduction Potential (V vs. SCE) |

|---|---|

| Singlet (¹E₁(-)) | 2.3 V nih.gov |

These high positive values indicate that the excited states of phthalimides are strong oxidizing agents, capable of accepting an electron from a wide range of electron donors.

The high excited-state reduction potentials of phthalimides allow them to participate in efficient single electron transfer (SET) pathways when irradiated in the presence of suitable electron donors. nih.gov These donors can be n- or π-electron donors with oxidation potentials lower than approximately 2.3 V. nih.gov

The SET process generates a highly reactive ion radical pair. nih.gov The subsequent chemical transformations of this radical pair determine the final products. Common pathways include proton transfer and α-heterolytic fragmentation. nih.gov

For instance, in the presence of a thioether or an amine side chain, intramolecular SET from the heteroatom to the excited phthalimide can occur. nih.gov This leads to the formation of a zwitterionic biradical intermediate, which can then undergo further reactions to form heterocyclic products. nih.gov

N-(Acyloxy)phthalimides are also known to undergo reductive fragmentation via an SET process under photochemical conditions, generating carbon- or nitrogen-centered radicals that can be used in a variety of synthetic transformations. acs.org These SET-promoted reactions have been utilized in the synthesis of complex molecules such as lariat-type crown ethers. nih.gov

α-Heterolytic Fragmentation in Ion Radicals

In mass spectrometry and certain photochemical contexts, radical cations of N-alkylphthalimides can undergo fragmentation. A primary pathway is α-cleavage, which involves the breaking of the bond between the nitrogen atom and the α-carbon of the alkyl substituent. youtube.comlibretexts.org This process is driven by the formation of a stable, resonance-stabilized acylium-type cation. youtube.com

For the radical cation of a generic N-alkylphthalimide, the electron is typically lost from a non-bonding orbital, often on the nitrogen or one of the carbonyl oxygens. youtube.com Subsequent fragmentation can occur via several pathways. One common route is the heterolytic cleavage of the C-N bond, where the positive charge is retained on the alkyl fragment, or more favorably, the phthalimide moiety stabilizes the resulting radical or cation. Another significant fragmentation pathway is the cleavage of a bond alpha to the nitrogen on the alkyl chain, which is particularly common for amines and related structures under electron impact. youtube.comlibretexts.org This alpha-cleavage results in the formation of a resonance-stabilized cation where the charge is shared between the carbon and the nitrogen atom. youtube.com

Table 1: Common Fragmentation Patterns in N-Substituted Amides and Amines

| Fragmentation Type | Description | Resulting Species |

| α-Cleavage | Breaking of the C-C bond adjacent to the heteroatom (Nitrogen). | Resonance-stabilized cation and a radical. youtube.com |

| Heterolytic C-N Cleavage | Cleavage of the bond connecting the substituent to the nitrogen atom. | Carbocation and a phthalimide radical anion (or vice versa). |

| McLafferty Rearrangement | Intramolecular hydrogen transfer from a γ-carbon to a carbonyl oxygen, followed by β-cleavage. | A neutral alkene and a new radical cation. |

Norrish Type II Reactions

The Norrish Type II reaction is a hallmark photochemical process for ketones and aldehydes possessing an accessible γ-hydrogen atom. wikipedia.orgnumberanalytics.com In the case of this compound, the carbonyl group of the hexyl chain is positioned to participate in this intramolecular reaction. Upon absorption of light, the ketone's carbonyl group is promoted to an excited state. This excited state can then abstract a hydrogen atom from the γ-carbon (the C-2 position of the hexyl chain, which is also the α-carbon relative to the phthalimide nitrogen) via a six-membered cyclic transition state.

This intramolecular hydrogen abstraction generates a 1,4-biradical intermediate. wikipedia.orgyoutube.com This biradical has two primary competing pathways for subsequent reaction:

Cleavage (β-scission): The biradical can fragment by breaking the Cα-Cβ bond (the C3-C4 bond of the original hexyl chain), yielding an enol and an alkene. The enol rapidly tautomerizes to a stable ketone. wikipedia.org For the title compound, this would result in the formation of acetone (B3395972) and 2-(prop-2-en-1-yl)isoindoline-1,3-dione.

Cyclization (Norrish-Yang Reaction): The two radical centers can combine to form a new carbon-carbon bond, leading to the formation of a cyclobutanol (B46151) derivative. wikipedia.orgyoutube.com

The efficiency and outcome of the Norrish Type II reaction can be influenced by factors such as the solvent, temperature, and the substitution pattern of the molecule. youtube.comrsc.org The reaction is a key step in various synthetic applications and is also important in the photodegradation of polymers containing ketone functionalities. wikipedia.orgnih.gov

Photodecarboxylation of ω-Phthalimidoalkynoates

While not directly a reaction of the title compound, the photodecarboxylation of ω-phthalimidoalkynoates illustrates a related photochemical process involving the phthalimide group. In these reactions, N-phthaloyl derivatives of amino acids or other carboxylic acids undergo decarboxylation upon irradiation. irb.hr This process is often initiated by a photoinduced electron transfer (PET) from the carboxylate group to the excited phthalimide chromophore. researchgate.net

The resulting radical ion pair can then undergo fragmentation, losing carbon dioxide to form a new carbon-centered radical. This radical intermediate can then be trapped by various reagents or undergo further intramolecular reactions. For instance, N-acylated α-amino acid salts readily undergo photodecarboxylative addition to the phthalimide moiety in fair to high yields. researchgate.net This reactivity highlights the phthalimide group's ability to act as a potent photooxidant, initiating complex transformations through radical pathways.

Photoinduced Deconstructive Alkylation via Oxy-Radicals

Recent studies have utilized phthalimide derivatives, specifically N-alkoxyphthalimides, as precursors for generating reactive oxy-radicals under visible light irradiation. organic-chemistry.orgresearchgate.net This method enables a deconstructive alkylation strategy where alcohols are transformed into radical precursors. acs.orgnih.gov The process typically involves an electron donor-acceptor (EDA) complex formation between the N-alkoxyphthalimide and an electron donor, such as sodium sulfide (B99878) (Na₂S). organic-chemistry.org

Upon photoexcitation, an electron is transferred, leading to the fragmentation of the N-O bond and the generation of an alkoxy radical. This highly reactive oxy-radical can then undergo further transformations to produce a carbon-centered radical, which is the key alkylating species. organic-chemistry.orgacs.org Common pathways for the oxy-radical include:

β-Fragmentation: Cleavage of a carbon-carbon bond beta to the oxygen atom, leading to a smaller carbonyl compound and a new alkyl radical. organic-chemistry.org

1,5-Hydrogen Atom Transfer (1,5-HAT): Intramolecular abstraction of a hydrogen atom from a position delta to the oxygen, relocating the radical center within the molecule. organic-chemistry.orgacs.org

Deoxygenation: Reaction with a reagent like a phosphine (B1218219) to remove the oxygen and generate an alkyl radical. organic-chemistry.org

This strategy provides a versatile and mild method for C-H alkylation and functionalization of complex molecules, including heterocycles like quinoxalin-2(1H)-ones and azauracils. organic-chemistry.orgorganic-chemistry.org

Mechanistic Insights into Complex Transformations

The photochemical reactions of phthalimides are mechanistically complex, often involving short-lived, high-energy intermediates that dictate the final product distribution. irb.hrtaylorfrancis.com Understanding these intermediates and the pathways they traverse is crucial for controlling and optimizing these transformations.

Intermediates in Photochemical Reactions (e.g., Zwitterionic Biradicals)

The photochemistry of N-alkylphthalimides is characterized by the formation of biradical intermediates. irb.hr For example, in the Norrish Type II reaction described above, a 1,4-biradical is the key intermediate. numberanalytics.com In other reactions, particularly those involving electron transfer, zwitterionic biradicals or radical ion pairs are formed.

A zwitterionic biradical is a species that contains both a positive and a negative charge, as well as two radical centers. Such intermediates have been proposed in photoinduced electron-transfer substitution reactions. nih.gov In the context of phthalimide photochemistry, photoinduced electron transfer from a donor molecule to the excited phthalimide can create a radical ion pair. Subsequent proton transfer or bond formation within this pair can lead to zwitterionic species. These intermediates are highly reactive and their fate determines the course of the reaction, whether it be cyclization, fragmentation, or simple recombination of the radical ions. researchgate.net

Pathways Leading to Product Formation via Radical Intermediates

Radical intermediates are central to the vast majority of photochemical reactions involving the phthalimide system. irb.hrtaylorfrancis.comnih.gov Once generated, typically through hydrogen abstraction or electron transfer, these radicals undergo a series of well-established elementary steps that lead to stable products.

Table 2: Common Fates of Radical Intermediates in Phthalimide Photochemistry

| Reaction Pathway | Description | Example Product Type |

| Radical Recombination | Two radical centers combine to form a new covalent bond. | Cyclization products (e.g., cyclobutanols from Norrish-Yang reaction). wikipedia.org |

| Fragmentation | A radical undergoes cleavage of a bond, typically in a β-position, to yield a smaller molecule and a new radical. | Alkenes and enols from Norrish Type II cleavage. wikipedia.org |

| Hydrogen Abstraction | A radical abstracts a hydrogen atom from the solvent or another molecule. | Reduction products. irb.hr |

| Addition to π-Systems | A radical adds to an alkene or aromatic ring. | Alkylated heterocycles. organic-chemistry.org |

For example, the intramolecular γ- or δ-hydrogen abstraction by the excited phthalimide carbonyl group leads to a biradical. irb.hr This biradical can then undergo cyclization to form benzazepinedione products, fragmentation, or a secondary hydrogen transfer to yield reduced products. irb.hr The specific pathway taken depends on factors like the length and substitution of the alkyl chain, influencing which hydrogen is most accessible and the stability of the resulting intermediates. irb.hr

Stereochemical Control in Enantiopure Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. mdpi.com For isoindoline-1,3-dione derivatives, achieving high enantiopurity is crucial for developing selective and effective therapeutic agents. While specific methods for the enantiopure synthesis of this compound are not extensively detailed in the provided context, general strategies employed for analogous structures highlight the chemical principles involved.

A common approach to obtaining a single enantiomer of a chiral molecule is to start the synthesis with an enantiopure precursor. This strategy has been successfully applied in the synthesis of other chiral isoindoline-1,3-dione derivatives, such as (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione. researchgate.net In this synthesis, the chirality is introduced at the beginning of the synthetic sequence using (R)-epichlorohydrin as the starting material. The subsequent reaction with potassium phthalimide proceeds to yield the final product with a high degree of enantiomeric excess (100% ee), as confirmed by chiral High-Performance Liquid Chromatography (HPLC). researchgate.net

The key steps in such a synthesis involve:

Starting with a Chiral Precursor: The use of a commercially available, enantiopure starting material like (R)-epichlorohydrin ensures that the desired stereochemistry is incorporated from the outset.

Stereospecific Reactions: The reaction of the chiral precursor with the phthalimide source must proceed in a way that does not affect the chiral center. Nucleophilic substitution reactions, common in these syntheses, are often stereospecific.

Purification and Analysis: After the reaction, purification techniques like flash column chromatography are used to isolate the product. Chiral HPLC is an essential analytical tool to confirm the enantiomeric purity of the final compound. researchgate.net

This general methodology could be adapted for the enantiopure synthesis of chiral analogs of this compound by selecting an appropriate chiral building block containing the hexyl chain.

Phenyl Rings Substitutions and their Impact on Enzymatic Assays

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, and modifications to its phenyl ring or to phenyl groups on its N-substituent can significantly impact biological activity. mdpi.comresearchgate.net These substitutions can alter the compound's size, shape, lipophilicity, and electronic properties, thereby influencing how it binds to biological targets like enzymes.

Studies on various isoindoline-1,3-dione derivatives have demonstrated the profound effect of phenyl ring substitutions on their inhibitory activity against different enzymes.

Impact on Acetylcholinesterase (AChE) Inhibition: In a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids designed as AChE inhibitors for potential use in Alzheimer's disease, substitutions on the benzyl (B1604629) moiety were investigated. The results indicated that while all synthesized compounds showed good inhibitory activity, the nature of the substituent on the phenyl ring played a role. For instance, compounds with a para-fluoro substitution on the benzyl ring exhibited the highest inhibitory potency against AChE. nih.gov Interestingly, comparison with the non-substituted compound suggested that the size of the substituent was a critical factor for activity. nih.gov

Interactive Table: AChE Inhibition by Substituted Isoindoline-1,3-dione Derivatives Below is a summary of the IC50 values for selected compounds from the study.

| Compound ID | Substitution on Benzyl Ring | AChE IC50 (μM) |

| 7a | 4-Fluoro | 2.1 |

| 7f | 4-Fluoro | 2.1 |

| 7e | None (unsubstituted) | Varies (used as baseline) |

| Rivastigmine | Standard Drug | 11.07 |

| Data sourced from a study on isoindoline-1,3-dione-N-benzyl pyridinium hybrids. nih.gov |

Impact on Cyclooxygenase (COX) Inhibition: The isoindoline-1,3-dione structure is also a key component in the design of COX inhibitors, which are important anti-inflammatory agents. The aromatic moiety is considered important for affinity to COX-2. nih.gov Molecular docking studies have shown that the isoindoline-1,3-dione part of the molecule can interact with key amino acid residues in the active site of both COX-1 and COX-2. nih.gov For example, in one study, the isoindoline-1,3-dione portion of a potent COX-2 inhibitor was found to engage in π-σ and π-alkyl interactions with residues such as Leu352, Ala523, and Val523 within the enzyme's binding site. nih.gov Another potent COX-1 inhibitor from the same series formed a π-π stacking interaction with Trp387 and an amide-π stacked interaction with Gly526. nih.gov

The strategic placement of substituents on the phenyl ring can enhance these interactions or introduce new ones, leading to improved potency and selectivity. While direct data on phenyl-substituted analogs of this compound is limited in the provided results, the principle remains that such substitutions are a key strategy for modulating enzymatic activity. The replacement of a phenyl ring with saturated bioisosteres has also been explored as a strategy to improve properties like solubility and metabolic stability while retaining bioactivity. nih.gov

Interactive Table: COX Inhibition by an Isoindoline-1,3-dione Derivative The following table summarizes the interactions of a potent COX-2 inhibiting derivative.

| Enzyme | Interacting Residues | Type of Interaction |

| COX-2 | Leu352 | π-σ |

| COX-2 | Ala523, Val523 | π-alkyl |

| COX-2 | Arg120, Tyr355 | Hydrogen Bond (with linker) |

| Data sourced from molecular docking studies on N-substituted 1H-isoindole-1,3(2H)-dione derivatives. nih.gov |

These findings underscore the importance of the phenyl ring in the molecular architecture of isoindoline-1,3-dione derivatives and its critical role in dictating the outcomes of enzymatic assays.

Applications As Synthetic Intermediates and Building Blocks

Construction of Primary Amines via Gabriel Synthesis Derivatives

One of the most fundamental applications of the isoindoline-1,3-dione group is in the Gabriel synthesis, a robust method for preparing primary amines. masterorganicchemistry.com Direct alkylation of ammonia (B1221849) is often inefficient as it leads to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. The Gabriel synthesis circumvents this issue by using a phthalimide (B116566), such as 2-(5-Oxohexyl)isoindoline-1,3-dione, as a protected amine source. masterorganicchemistry.com

The process involves two main steps. First, the phthalimide anion acts as a nucleophile, reacting with an alkyl halide. In the case of the title compound, the N-substituted phthalimide is already formed. The critical step is the liberation of the primary amine from the phthalimide structure. This cleavage is most commonly achieved by reacting the N-substituted phthalimide with hydrazine (B178648) (NH₂NH₂) in a process known as the Ing-Manske procedure. masterorganicchemistry.comthermofisher.comlibretexts.org

When this compound is treated with hydrazine, the primary amine, 6-aminohexan-2-one (B13506872), is released along with the stable phthalhydrazide (B32825) byproduct. This makes the title compound an effective and storable precursor for 6-aminohexan-2-one, a bifunctional molecule containing both an amine and a ketone.

Reaction Scheme: Gabriel Amine Synthesis

| Reactant | Reagent | Product | Byproduct |

|---|

Precursors for Specialized Organic Compounds

The unique structure of this compound allows it to serve as a starting material for a range of more specialized and complex molecules.

The phthalimide core of this compound can be transformed into anthranilic acid (2-aminobenzoic acid), an important industrial chemical used in the production of dyes, perfumes, and pharmaceuticals. chemistrylearner.comwikipedia.org This conversion is achieved through the Hofmann rearrangement, a reaction that converts a primary amide to a primary amine with one fewer carbon atom. wikipedia.org

In this context, the phthalimide is treated with an alkali solution of sodium hypochlorite (B82951) or sodium hypobromite. quora.comyoutube.com The reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to yield anthranilic acid. wikipedia.org During this process, the N-substituent (the 5-oxohexyl group) is cleaved. More recently, an electrooxidative Hofmann rearrangement of phthalimides has been developed, offering a method under milder conditions. acs.orgnih.gov

Lariat ethers are a class of macrocyclic polyethers that have a side arm containing a donor group, which can enhance their ion-binding selectivity and strength. The synthesis of these complex structures can utilize phthalimide derivatives. beilstein-journals.org Photochemical approaches, specifically those involving single electron transfer (SET), have been developed to prepare phthalimide-based lariat-type crown ethers. beilstein-journals.orgresearchgate.net

In an indirect synthetic route, a phthalimide with an attached polyethoxy tether can undergo an SET-promoted photocyclization reaction to form the macrocyclic ring system. beilstein-journals.org Following the creation of the crown ether, a side chain can be introduced. The this compound scaffold is suitable for such synthetic strategies, where the phthalimide group acts as a photoactive component and a protected amine, and the oxohexyl chain could either be part of the initial tether or modified post-cyclization.

Urea (B33335) derivatives are a significant class of compounds in medicinal chemistry and drug discovery. nih.gov this compound can serve as a precursor to these molecules. The most direct synthetic route involves first liberating the primary amine, 6-aminohexan-2-one, via the Gabriel cleavage with hydrazine as described previously.

This resulting amine can then be converted into a urea derivative through several methods. A common approach is the reaction of the amine with an isocyanate. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used to react with the amine to form the urea linkage. nih.gov This two-step sequence highlights the role of the title compound as a stable intermediate for accessing functionalized amines used in the synthesis of complex urea-based structures. nih.gov

Indane-1,3-dione and its derivatives are versatile compounds with applications ranging from bioactivity to materials science. nih.gov The standard synthesis of the indane-1,3-dione core involves the Claisen condensation of dialkyl phthalates followed by hydrolysis and decarboxylation. encyclopedia.pub

While not a direct precursor, this compound can be converted into a suitable starting material for this synthesis. The phthalimide moiety can be hydrolyzed under basic or acidic conditions back to a phthalic acid salt (a phthalate). This phthalate (B1215562) can then be used in the established condensation reactions with esters like ethyl acetate (B1210297) to construct the indane-1,3-dione scaffold. encyclopedia.pub This positions the title compound as a potential building block, albeit through a preliminary hydrolysis step to unmask the necessary phthalate structure.

Role in the Synthesis of Complex Molecular Architectures

The isoindoline-1,3-dione (phthalimide) framework is a privileged scaffold found in numerous molecules with significant biological and chemical properties. As a derivative of this core structure, this compound is a valuable intermediate for building complex molecular architectures.

Research has shown that derivatives of isoindoline-1,3-dione are key intermediates in the synthesis of:

Anticancer agents : These compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines.

Antimicrobial compounds : By coupling the isoindoline-1,3-dione moiety with other heterocyclic systems, such as imidazole, novel derivatives with potent antibacterial and antifungal activity have been synthesized. rasayanjournal.co.in

Polysubstituted analogues : The core structure can be chemically transformed to create new polysubstituted isoindole-1,3-diones, which are of interest for their potential biological activities. researchgate.net

The presence of the 5-oxohexyl chain provides an additional point for chemical modification, allowing for the creation of a diverse library of complex molecules from a single, versatile starting material.

Table of Mentioned Compounds

| Compound Name | Core Structure |

|---|---|

| This compound | Isoindoline-1,3-dione |

| 6-Aminohexan-2-one | Aliphatic Amine/Ketone |

| Anthranilic Acid | Aminobenzoic Acid |

| Phthalhydrazide | Heterocyclic Dione |

| Lariat-Type Crown Ether | Macrocyclic Polyether |

| Urea | Carbonyl Diamide |

| Indane-1,3-dione | β-Diketone |

| Phthalic Acid | Dicarboxylic Acid |

Integration into Multi-Step Synthetic Pathways

The presence of a 1,4-dicarbonyl relationship (between one of the imide carbonyls and the ketone on the hexyl chain) in this compound makes it a prime candidate for classical cyclization reactions to form five-membered heterocycles. The Paal-Knorr synthesis, a robust and widely used method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, is a key potential pathway for the elaboration of this molecule. wikipedia.orgorganic-chemistry.org

The Paal-Knorr pyrrole (B145914) synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to yield a substituted pyrrole. organic-chemistry.org In the case of this compound, the internal 1,4-dicarbonyl moiety can react with an external amine. For instance, reaction with a primary amine (R-NH₂) would be expected to yield a pyrrole-substituted isoindoline-1,3-dione.

A biologically relevant example of the Paal-Knorr reaction involves hexane-2,5-dione, the parent diketone of the side chain of this compound. nih.gov Hexane-2,5-dione, a neurotoxic metabolite, has been shown to react with the ε-amino group of lysine (B10760008) residues in proteins to form 2,5-dimethylpyrrole adducts, illustrating the feasibility of this reaction under physiological conditions. nih.gov This precedent underscores the potential for this compound to be used in similar pyrrole-forming reactions in a synthetic laboratory setting.

The general versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of substituted pyrroles, as the substituents on the starting 1,4-dicarbonyl compound are incorporated into the final heterocyclic product. wikipedia.org This makes this compound a useful precursor for creating molecules that merge the phthalimide scaffold with a pyrrole ring system, a common motif in pharmacologically active compounds.

Precursors for Modified Isoindoline-1,3-dione Derivatives with Appended Functionalities

The ketone group on the hexyl side chain of this compound serves as a versatile handle for the introduction of new functional groups and the construction of more elaborate molecular architectures. Standard ketone chemistry can be applied to this moiety to generate a variety of isoindoline-1,3-dione derivatives with appended functionalities.

One common transformation is the reaction of the ketone with hydrazine derivatives to form hydrazones. For example, the reaction of a ketone-bearing phthalimide with substituted hydrazines can lead to the formation of Schiff bases. nih.gov These hydrazone derivatives can be valuable intermediates themselves or the final target molecules. For instance, the synthesis of (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione has been reported as part of a library of new phthalimide derivatives with potential biological activities. nih.gov

Furthermore, these hydrazone intermediates can be cyclized to form various heterocyclic systems. The reaction with compounds containing active methylene (B1212753) groups or other suitable reagents can lead to the formation of pyrazoles, triazoles, and other important heterocyclic scaffolds. nih.gov This modular approach, starting from a keto-functionalized phthalimide, allows for the generation of a diverse range of complex molecules.

The phthalimide group itself is a well-established protecting group for primary amines, and its use is central to the Gabriel synthesis of primary amines. youtube.com In the context of this compound, the phthalimide group can be removed under various conditions, most commonly by reaction with hydrazine hydrate (B1144303), to liberate the primary amine. This would yield 6-aminohexan-2-one, a bifunctional molecule that can be further elaborated at either the amine or the ketone.

The combination of a stable phthalimide protecting group and a reactive ketone functionality in a single molecule makes this compound a useful building block for combinatorial chemistry and the synthesis of libraries of compounds for drug discovery and materials science applications.

Computational and Theoretical Chemistry of N Substituted Isoindoline 1,3 Diones

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the preferred conformation of molecules and their binding affinity and orientation at the active site of a biological target. nih.govnih.gov For the isoindoline-1,3-dione scaffold, these studies are instrumental in understanding the structural basis of their biological activities. nih.gov

Before a molecule can be docked into a protein's active site, its most stable three-dimensional conformations must be determined. Conformational analysis is the process of finding the preferred spatial arrangements of atoms in a molecule. These low-energy conformations are crucial as they are the most likely to be biologically active.

A common approach involves using algorithms like the Conformer Algorithm based on Energy Screening and Recursive Build-up (CAESAR) to generate a set of possible conformers. jmpas.com Following generation, these conformations undergo energy minimization to identify the most stable structures. jmpas.com This process often employs force fields, which are sets of parameters and equations used to calculate the potential energy of a system of atoms. The Chemistry at HARvard Macromolecular Mechanics (CHARMm) force field is frequently utilized for this purpose due to its effectiveness in simulating the properties of proteins and DNA. jmpas.com The energy minimization process for isoindoline-1,3-dione derivatives is typically performed using algorithms like the Smart Minimizer, which refines the molecular geometry to find a local or global energy minimum. jmpas.com

Molecular docking simulations are performed to predict how a ligand, such as an isoindoline-1,3-dione derivative, interacts with a macromolecular target, typically a protein. researchgate.netnih.gov These simulations place the ligand into the binding site of the target and evaluate the binding affinity using a scoring function. jmpas.com

For instance, docking studies on isoindoline-1,3-dione derivatives have been conducted to investigate their potential as inhibitors for various enzymes, including acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. nih.gov These studies help to rationalize experimental findings and elucidate the potential interactions at the enzyme's active site. nih.gov The planar aromatic ring and hydrophobicity of the isoindoline-1,3-dione moiety are key features that facilitate interactions with diverse biological targets. nih.gov Computer simulations have shown that N-substituted phthalimide (B116566) compounds can effectively bind to and potentially inhibit enzymes. jmpas.com

The following table summarizes representative docking results for N-substituted isoindoline-1,3-dione derivatives against different protein targets, illustrating the predicted binding affinities.

| Compound Class | Protein Target | PDB ID | Predicted Binding Energy/Score | Key Interacting Residues |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) | 1EVE | High inhibitory potency (IC50 = 2.1 μM) | Catalytic and peripheral active sites |

| N-phenyl substituted isoindoline-1,3-diones | Protein kinase | 3MY1 | High LibDock Score | Not specified |

| N-phenyl substituted isoindoline-1,3-diones | Vascular endothelial growth factor receptor (VEGFR) | 2OH4 | High LibDock Score | Not specified |

| Isoindoline-1,3-dione-thiadiazole derivative | InhA (Enoyl-ACP reductase) | Not specified | High binding affinity | Tyr158, Phe149 |

This table is illustrative and compiles data from various studies on isoindoline-1,3-dione derivatives. nih.govjmpas.comresearchgate.net

The stability of a ligand-protein complex is determined by the sum of intermolecular interactions. For isoindoline-1,3-dione derivatives, hydrogen bonds and hydrophobic interactions are paramount. jmpas.comnih.gov

Hydrogen Bonding: The carbonyl oxygens of the isoindoline-1,3-dione ring are frequently observed to act as hydrogen bond acceptors. researchgate.net For example, in docking studies with the InhA enzyme, these carbonyl oxygens form crucial hydrogen bonds with amino acid residues like Tyrosine 158 (Tyr158). researchgate.net Similarly, in studies targeting cyclooxygenase (COX) enzymes, carbonyl groups in the linker region of derivatives can form hydrogen bonds with residues such as Arginine 120 (Arg120) and Tyr355. nih.gov

To ensure the reliability of docking results, the computational protocol must be validated. nih.gov A standard validation method is to re-dock a known co-crystallized ligand into the active site of its corresponding protein. jmpas.com The accuracy of the docking procedure is then assessed by calculating the root mean square deviation (RMSD) between the predicted pose and the experimentally determined (crystallographic) pose of the ligand. nih.gov A low RMSD value (typically < 2.0 Å) indicates that the docking protocol can accurately reproduce the experimental binding mode, thus validating its use for screening new, related compounds. nih.gov

Quantum-Chemical Investigations

Quantum-chemical methods, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of molecules, which are not accessible through classical molecular mechanics methods.

DFT studies are employed to investigate the molecular structure, electronic properties, and chemical reactivity of isoindoline-1,3-dione derivatives. nih.govsemanticscholar.org These calculations can determine key quantum-chemical descriptors that correlate with the molecule's stability and reactivity. nih.gov

Key electronic properties calculated using DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more reactive and has a higher capacity for electron transfer, which can facilitate stronger interactions with a target protein. researchgate.net Conversely, a larger energy gap implies higher stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For isoindoline-1,3-dione derivatives, MEP maps typically show a negative potential (orange/red color) around the carbonyl oxygens, indicating their nucleophilic character and propensity to act as hydrogen-bond acceptors. researchgate.net The region around the N-substituent often shows a positive potential (blue color), indicating lower electron density and a tendency for hydrophobic interactions. researchgate.net

The following table presents representative DFT-calculated electronic properties for a series of isoindoline-1,3-dione derivatives.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Interpretation |

| Compound 15 | -0.24682 | -0.20627 | 0.04055 | High reactivity |

| Compound 11 | -0.25207 | -0.16914 | 0.08293 | High reactivity |

| Compound 27 | -0.24351 | -0.11396 | 0.12955 | Moderate reactivity |

| Compound 23 | -0.25434 | -0.10528 | 0.14906 | Lower reactivity, more stable |

Data adapted from a DFT study on antimycobacterial isoindoline-1,3-diones. A smaller ΔE value indicates higher reactivity. researchgate.net

These computational investigations provide a detailed molecular and electronic-level understanding of 2-(5-Oxohexyl)isoindoline-1,3-dione and related compounds, guiding further research and development. nih.govsemanticscholar.org

Theoretical Vibrational (IR) and Isotropic NMR Calculations (¹H and ¹³C)

Computational spectroscopy has emerged as a powerful tool for the precise assignment of experimental spectra and for understanding the fundamental vibrational modes and chemical environments of molecules. For N-substituted isoindoline-1,3-diones, Density Functional Theory (DFT) is a commonly employed method to predict their spectroscopic properties. nih.govtesisenred.netsemanticscholar.org

Theoretical Vibrational (IR) Data:

The calculated IR spectrum would reveal characteristic vibrational modes. For the isoindoline-1,3-dione core, strong absorption bands corresponding to the symmetric and asymmetric stretching of the carbonyl (C=O) groups are expected. The aromatic C-H stretching vibrations of the benzene (B151609) ring and the aliphatic C-H stretching of the 5-oxohexyl chain would also be prominent features. The presence of the ketone group in the side chain would be identified by a distinct C=O stretching frequency.

A hypothetical data table based on calculations for similar N-substituted isoindoline-1,3-diones is presented below to illustrate the expected results.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| Imide C=O Asymmetric Stretch | ~1770 |

| Imide C=O Symmetric Stretch | ~1710 |

| Ketone C=O Stretch | ~1715 |

| Aromatic C=C Stretch | 1600-1450 |

| CH₂ Bending | 1470-1450 |

Theoretical NMR Data (¹H and ¹³C):

Similarly, theoretical NMR calculations provide predicted chemical shifts that are invaluable for assigning experimental spectra. The calculated ¹H NMR spectrum would show distinct signals for the aromatic protons of the phthalimide group and the various methylene (B1212753) and methyl protons of the 5-oxohexyl side chain. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom, including the carbonyl carbons of the imide and ketone, the aromatic carbons, and the aliphatic carbons of the side chain.

The following table illustrates the type of data that would be generated from such calculations.

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho) | 7.85 | 123.5 |

| Aromatic CH (meta) | 7.75 | 134.2 |

| Aromatic C (quaternary) | - | 131.9 |

| Imide C=O | - | 167.8 |

| N-CH₂ | 3.70 | 37.8 |

| CH₂ (adjacent to N-CH₂) | 1.70 | 26.5 |

| CH₂ (central) | 1.40 | 23.4 |

| CH₂ (adjacent to C=O) | 2.45 | 42.9 |

| Ketone C=O | - | 209.0 |

Reactivity Prediction and Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and potential interactions with biological targets. Computational methods are employed to analyze key electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For N-substituted isoindoline-1,3-diones, the HOMO is typically localized on the phthalimide ring, indicating its potential role in charge-transfer interactions.

Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the regions around the carbonyl oxygen atoms would exhibit negative potential (red/yellow), indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Conversely, the regions around the hydrogen atoms, particularly those on the aromatic ring, would show positive potential (blue), indicating sites for nucleophilic attack.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and its propensity to react.

Table 3: Hypothetical Electronic Properties and Reactivity Descriptors for this compound

| Property | Definition | Hypothetical Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.0 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.0 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 eV |

These computational analyses, while presented here based on established methodologies for similar compounds, would provide a comprehensive understanding of the chemical nature of this compound. Such detailed theoretical studies are fundamental for rationalizing its observed properties and for guiding the design of new derivatives with tailored characteristics.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular skeleton and the identification of neighboring groups.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule and their connectivity. For 2-(5-Oxohexyl)isoindoline-1,3-dione, the ¹H NMR spectrum provides characteristic signals that correspond to the protons of the isoindoline (B1297411) core and the 5-oxohexyl side chain.

The aromatic protons of the phthalimide (B116566) group typically appear as a multiplet in the downfield region of the spectrum, usually between δ 7.7 and 7.9 ppm. This pattern arises from the four protons on the benzene (B151609) ring of the isoindoline-1,3-dione moiety.

The protons of the hexyl chain exhibit distinct signals based on their proximity to the electron-withdrawing phthalimide and ketone groups. The methylene (B1212753) group attached directly to the nitrogen atom (N-CH₂) typically resonates as a triplet. The other methylene groups along the chain appear as multiplets, with their chemical shifts varying depending on their position. The terminal methyl group (CH₃) adjacent to the ketone carbonyl is expected to be a singlet.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.8-7.9 | m | 4H | Ar-H |

| 3.6-3.7 | t | 2H | N-CH₂ |

| 2.4-2.5 | t | 2H | -CH₂-C(=O) |

| 2.1 | s | 3H | -C(=O)-CH₃ |

| 1.6-1.8 | m | 4H | -CH₂-CH₂- |

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the isoindoline-1,3-dione group are characteristically found far downfield, typically around δ 168 ppm. The carbonyl carbon of the ketone group on the hexyl chain also appears at a significantly downfield chemical shift, generally above δ 200 ppm. The aromatic carbons of the phthalimide ring resonate in the range of approximately δ 123 to 134 ppm. The carbons of the aliphatic hexyl chain appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~209 | C=O (ketone) |

| ~168 | C=O (imide) |

| ~134 | Ar-C |

| ~132 | Ar-C (quaternary) |

| ~123 | Ar-C |

| ~43 | -CH₂-C(=O) |

| ~38 | N-CH₂ |

| ~30 | -C(=O)-CH₃ |

| ~26 | -CH₂- |

| ~21 | -CH₂- |

Note: The exact chemical shifts can vary based on the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features are the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations.

The two carbonyl groups of the imide function in the isoindoline ring typically give rise to two distinct, strong absorption bands. One is an asymmetrical stretching band and the other a symmetrical stretching band. Additionally, a strong absorption band is observed for the carbonyl group of the ketone in the 5-oxohexyl chain. The spectrum also shows characteristic peaks for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretching (imide, asymmetric) |

| ~1710 | Strong | C=O stretching (imide, symmetric and ketone) |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~2930 | Medium | C-H stretching (aliphatic) |

| ~1460 | Medium | C-H bending (aliphatic) |

| ~1380 | Medium | C-N stretching |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a chemical formula of C₁₄H₁₅NO₃, the expected monoisotopic mass is 245.1052 g/mol . uni.lu

HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value very close to 246.1125. uni.lu The high precision of this measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula.

Table 4: HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 246.11248 |

| [M+Na]⁺ | 268.09442 |

Source: PubChemLite. uni.lu The observed m/z values in an experimental setting should closely match these calculated values.

Electrospray Ionization Mass Spectrometry (ESI-MS)